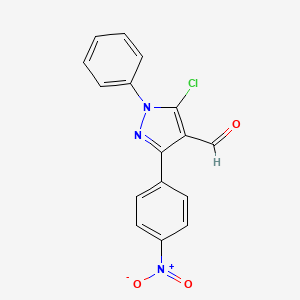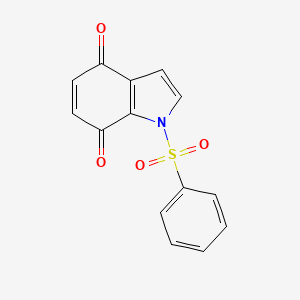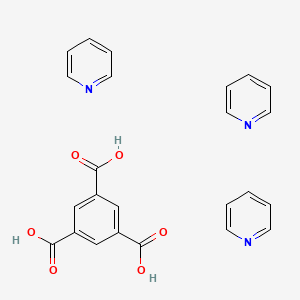
Benzene-1,3,5-tricarboxylic acid--pyridine (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,3,5-tricarboxylic acid–pyridine (1/3) is a co-crystal compound formed between benzene-1,3,5-tricarboxylic acid and pyridineThe co-crystal formation involves hydrogen bonding interactions, which contribute to its stability and functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzene-1,3,5-tricarboxylic acid–pyridine (1/3) involves the co-crystallization of benzene-1,3,5-tricarboxylic acid with pyridine. The process typically includes dissolving both components in a suitable solvent, such as ethanol or water, followed by slow evaporation or cooling to induce crystallization. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the quality and yield of the co-crystals .
Industrial Production Methods: Industrial production of this compound may involve large-scale crystallization techniques, including solvent evaporation, cooling crystallization, or anti-solvent crystallization. These methods ensure the efficient production of high-purity co-crystals suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Benzene-1,3,5-tricarboxylic acid–pyridine (1/3) can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylates.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Benzene-1,3,5-tricarboxylic acid–pyridine (1/3) has a wide range of scientific research applications, including:
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs)
Properties
CAS No. |
185681-51-0 |
|---|---|
Molecular Formula |
C24H21N3O6 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
benzene-1,3,5-tricarboxylic acid;pyridine |
InChI |
InChI=1S/C9H6O6.3C5H5N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2-4-6-5-3-1/h1-3H,(H,10,11)(H,12,13)(H,14,15);3*1-5H |
InChI Key |
GWXQMRWDQVLTMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


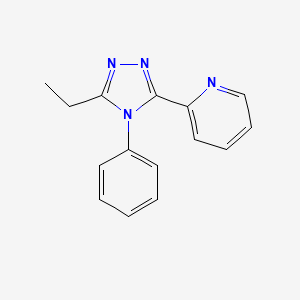
![1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene](/img/structure/B15166225.png)
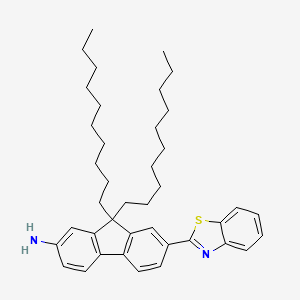

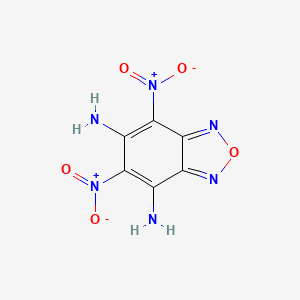
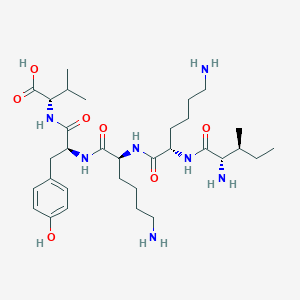
![3-[(Benzyloxy)carbonyl]-3-methylhenicosanoate](/img/structure/B15166261.png)

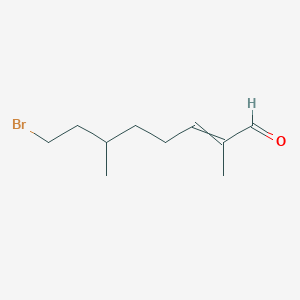
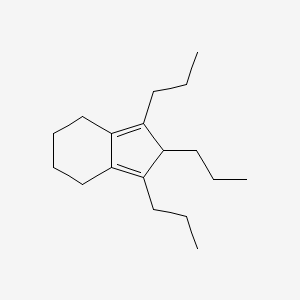
![(1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol](/img/structure/B15166286.png)
